1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for bicyclic systems. The parent structure is 2-oxabicyclo[2.2.2]octane , a tricyclic ether comprising three fused six-membered rings with an oxygen atom at position 2. Substituents are prioritized and numbered based on their positions:
- 1,3,3-Trimethyl groups : Two methyl groups at position 1 and two at position 3 (bridgehead carbons).
- 6-(1-Piperidinyl) : A piperidinyl group (C₅H₁₀N) attached to position 6.
- 5-Ol : A hydroxyl group at position 5.
The full IUPAC name is 1,3,3-trimethyl-6-(piperidin-1-yl)-2-oxabicyclo[2.2.2]octan-5-ol , reflecting the substituents’ positions and the bicyclic framework. The numbering begins at the oxygen atom, proceeds through the longest bridge, and prioritizes functional groups in alphabetical order (Fig. 1).
Table 1: Key Nomenclature Features
| Feature | Position | Description |
|---|---|---|
| Bicyclo[2.2.2]octane | Core | Three fused six-membered rings |
| 2-Oxa | 2 | Ether oxygen substitution |
| 1,3,3-Trimethyl | 1,3 | Methyl groups at bridgehead positions |
| 5-Ol | 5 | Hydroxyl group |
| 6-(1-Piperidinyl) | 6 | Piperidine substitution |
Molecular Formula and Constitutional Isomerism
The molecular formula C₁₃H₂₃NO₂ derives from the bicyclic core (C₁₀H₁₆O) plus substituents:
- Piperidinyl: +C₅H₁₀N
- Hydroxyl and methyl groups: +3CH₃ + OH - 2H (adjustments for bonding).
Constitutional isomers arise from variations in substituent placement or core modifications:
- Oxabicyclo Position Isomers : Moving the oxygen atom to positions 1 or 3 alters ring strain and reactivity.
- Piperidinyl Placement : Attaching the piperidinyl group to positions 4 or 7 creates distinct regioisomers.
- Hydroxyl Group Position : Relocating the hydroxyl to position 4 or 6 modifies hydrogen-bonding potential.
Table 2: Constitutional Isomer Comparison
| Isomer Type | Structural Variation | Key Distinction |
|---|---|---|
| Oxabicyclo Isomer | Oxygen at position 1 or 3 | Altered ring strain and polarity |
| Piperidinyl Regioisomer | Piperidinyl at position 4 or 7 | Differential steric interactions |
| Hydroxyl Regioisomer | Hydroxyl at position 4 or 6 | Modified solubility and H-bonding |
The rigidity of the bicyclo[2.2.2]octane core limits conformational flexibility, making constitutional isomerism a critical factor in physicochemical properties.
Stereochemical Analysis of the Bicyclo[2.2.2]Octane Core
The bicyclo[2.2.2]octane framework imposes strict stereochemical constraints due to its fused ring system. Key stereochemical features include:
- Bridgehead Chirality : Positions 1, 3, and 5 are bridgehead carbons with tetrahedral geometry. The 1,3,3-trimethyl substitution creates a chiral center at position 1, yielding two enantiomers (R and S configurations).
- Hydroxyl Group Stereochemistry : The hydroxyl at position 5 adopts an axial or equatorial orientation relative to the bicyclic core. In the predominant conformer, it occupies an equatorial position to minimize steric clash with the piperidinyl group.
- Piperidinyl Orientation : The piperidinyl group’s nitrogen lone pair orientation (axial vs. equatorial) influences hydrogen-bonding capacity and molecular interactions.
Figure 1: Stereochemical Configuration
O
|
1-CH₃-C-3-CH₃
|
N-Piperidinyl (6)
|
5-OH
The above schematic highlights the spatial arrangement of substituents, with the piperidinyl group projecting outward to reduce steric hindrance.
Conformational Dynamics of the Piperidinyl Substituent
The piperidinyl group exhibits chair-to-chair interconversion, but its attachment to the rigid bicyclo[2.2.2]octane core restricts full conformational freedom. Key dynamics include:
- Chair Conformation Preference : The piperidinyl ring adopts a chair conformation with the nitrogen atom in an axial position to minimize 1,3-diaxial interactions.
- Nitrogen Lone Pair Orientation : In the dominant conformer, the lone pair faces the bicyclic core, enabling potential intramolecular hydrogen bonding with the hydroxyl group.
- Temperature-Dependent Flexibility : Molecular dynamics simulations suggest increased piperidinyl mobility at elevated temperatures, though the bicyclic core remains rigid.
Table 3: Conformational Energy Barriers
| Conformational State | Energy (kJ/mol) | Stability Factor |
|---|---|---|
| Chair (Axial N) | 0.0 | Minimal 1,3-diaxial strain |
| Boat | 12.5 | High ring strain |
| Twist-Boat | 8.7 | Moderate stability |
The interplay between the rigid bicyclo[2.2.2]octane core and the semi-flexible piperidinyl group defines the compound’s overall molecular behavior, influencing its reactivity and interaction profiles.
Properties
CAS No. |
76793-02-7 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |
InChI Key |
DYMQRJBTOVFIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the 2-oxabicyclo[2.2.2]octane core, often starting from terpene derivatives such as cineole or related bicyclic ethers.
- Introduction of hydroxyl functionality at the 5-position through selective oxidation or hydrolysis steps.
- Functionalization at the 6-position to introduce the piperidinyl substituent, usually via nucleophilic substitution or amination reactions on a suitable leaving group precursor (e.g., halogenated intermediate).
This approach is consistent with methods used for related bicyclic ethers and their derivatives.
Key Synthetic Steps and Reagents
Detailed Example from Literature
- The 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol intermediate is first converted to the 6-bromo derivative using phosphorus tribromide-pyridine or triphenylphosphine dibromide, yielding a mixture of endo and exo isomers.
- This bromo intermediate is then reacted with piperidine, which acts as a nucleophile to substitute the bromine atom, forming the 6-(1-piperidinyl) substituent.
- The reaction conditions typically involve refluxing in an aprotic solvent such as acetonitrile or dichloromethane to facilitate substitution.
- The final product is isolated by standard purification techniques.
Research Findings and Yield Data
- The halogenation step yields 6-bromo derivatives in approximately 60:40 to 80:20 endo/exo isomer ratios depending on the halogenating agent used.
- Subsequent nucleophilic substitution with piperidine proceeds with moderate to good yields, though exact yields vary depending on reaction conditions and purification methods.
- Extraction and purification methods influence the overall yield and purity. For example, fractionation methods can yield up to 33.6% product recovery, significantly higher than percolation (8.84%) or subcritical extraction (0.18%) methods used in related compound isolations.
- The synthesis requires careful control of stereochemistry due to the bicyclic system's rigidity and the presence of multiple chiral centers.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Yield/Ratio | Comments |
|---|---|---|---|
| Core bicyclic ring formation | Terpene derivatives, cyclization | Variable | Starting material dependent |
| Hydroxylation at C-5 | Oxidants or hydrolysis | High | Produces 6-hydroxy intermediate |
| Halogenation at C-6 | PBr3-pyridine or Ph3PBr2 | 60-80% (bromo intermediate) | Endo/exo isomer mixture |
| Piperidine substitution | Piperidine, reflux | Moderate to good | Nucleophilic substitution |
| Purification | Chromatography, recrystallization | Variable | Ensures stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of any carbonyl groups back to hydroxyl groups.
Substitution: Replacement of the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation might yield a ketone or aldehyde.
- Reduction would regenerate the original hydroxyl compound.
- Substitution could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol serves as a building block in organic synthesis. Its unique structure allows for the exploration of various synthetic pathways and the development of new compounds with enhanced properties.
Biology
The compound has been studied for its potential biological activities , including:
-
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Case Study : A study demonstrated that certain derivatives showed significant inhibition of bacterial growth compared to control groups.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, suggesting potential therapeutic uses in managing inflammation-related conditions.
- Neuroprotective Properties : Investigations have shown that it may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disease treatments.
Medicine
In the medical field, 1,3,3-trimethyl derivatives are being explored for their therapeutic potential , particularly:
-
Antiarrhythmic Activity : Compounds derived from this bicyclic structure have demonstrated significant antiarrhythmic effects in animal models.
- Case Study : A study involving murine models indicated that specific amino ethers derived from this compound exhibited antiarrhythmic properties comparable to established agents like acetylsalicylic acid.
-
Local Anesthetic Activity : The compound has shown promise in blocking nerve conduction effectively in preclinical studies.
- Case Study : Research highlighted its potential use in pain management therapies due to its ability to inhibit pain responses in animal models.
- Platelet Antiaggregating Activity : Certain derivatives have displayed significant platelet antiaggregating effects, crucial for preventing cardiovascular events.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol would depend on its specific interactions with molecular targets. This could involve:
- Binding to specific receptors or enzymes.
- Modulation of biochemical pathways.
- Alteration of cellular functions through interaction with biomolecules.
Comparison with Similar Compounds
The compound is compared below with structurally related bicyclo[2.2.2]octane derivatives and phenyl-based analogs to highlight key differences in physicochemical properties and biological activity.
Physicochemical Properties
| Compound | Water Solubility (µM) | clogP | logD | Metabolic Stability (CLint, mg/(min•μL)) | Half-Life (min) |
|---|---|---|---|---|---|
| Target Compound | Not reported | ~2.6* | ~1.8* | ~19* | ~87* |
| Bicyclo[2.2.2]octane analog (86) | 113 | 3.6 | 2.7 | 16 | Not reported |
| 2-Oxabicyclo[2.2.2]octane analog (85) | 389 | 2.6 | 1.8 | 19 | 87 |
| Phenyl-based drug (Imatinib) | 351 | 4.5 | 2.6 | 28 | 60 |
*Estimated based on structural similarities to compound 85 .
Key Observations :
- The 2-oxabicyclo[2.2.2]octane core (as in the target compound and analog 85) significantly reduces lipophilicity (clogP = 2.6 vs. 4.5 for phenyl) and improves water solubility compared to the all-carbon bicyclo[2.2.2]octane analog (86) .
- The piperidinyl substituent in the target compound may further enhance solubility and metabolic stability due to its basic nitrogen, which can form salts and resist oxidative metabolism .
Structural and Functional Analogues
Morpholinyl/piperidinyl derivatives :
- Compounds like 1,3,3-trimethyl-5-endo-(4-morpholinyl)-2-oxabicyclo[2.2.2]octan-6-ones exhibit platelet antiaggregating activity comparable to acetylsalicylic acid, with local anesthetic effects in mice . The target compound’s piperidinyl group may enhance membrane permeability due to its higher basicity compared to morpholinyl.
Bicyclo[2.2.2]octane vs. phenyl replacements :
- Replacing phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib (compound 85) increased solubility (389 µM vs. 351 µM) and metabolic stability (CLint = 19 vs. 28) while reducing lipophilicity (logD = 1.8 vs. 2.6) . Similar benefits are expected for the target compound.
Antiarrhythmic analogs: Gamma-piperidinopropyl ether derivatives (e.g., compound III i) show antiarrhythmic activity similar to quinidine, suggesting the target compound’s piperidinyl-hydroxyl configuration may confer analogous cardiac effects .
Biological Activity
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol, commonly referred to as a derivative of 2-oxabicyclo[2.2.2]octane, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and perfumery.
- Molecular Formula: C₁₂H₁₈N₁O₃
- Molecular Weight: 212.2854 g/mol
- CAS Registry Number: 57709-95-2
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity, olfactory properties, and potential therapeutic applications.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of several esters derived from 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols using cultured mouse fibroblast L-929 and human keratinocyte NCTC 2544 cell lines. The results indicated that the compound exhibited significantly lower cytotoxicity compared to sodium dodecyl sulfate (SDS), a common positive control in toxicity assays . This suggests that the compound may be safer for use in cosmetic formulations.
Olfactory Characterization
Research on the olfactory properties of various esters derived from the compound revealed interesting aromatic characteristics. Aliphatic esters demonstrated fruity and woody notes, while aryl acyl chlorides were generally odorless. This makes these compounds potential candidates for use in perfumery and flavoring agents .
The exact mechanisms underlying the biological activity of this compound are not fully elucidated; however, its structural similarity to known bioactive compounds suggests several pathways:
- Interaction with Receptors: The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Antioxidant Activity: Compounds with similar bicyclic structures have been noted for their antioxidant properties, which could contribute to their overall biological effects.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Cytotoxicity Evaluation | Lower cytotoxicity than SDS | Safer for cosmetic applications |
| Olfactory Characterization | Fruity and woody aromas in aliphatic esters | Potential for use in perfumes |
| Synthesis Studies | Various derivatives synthesized with differing yields | Expands the library of bioactive compounds |
Case Study: Perfume Ingredient Development
In a recent case study focusing on the development of new perfume ingredients, esters derived from this compound were evaluated for their scent profiles and stability in formulations. The findings indicated that certain esters maintained their aromatic integrity over time and could be incorporated into commercial fragrance products without significant degradation .
Q & A
Q. What are the optimal synthetic routes for 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s bicyclic framework can be synthesized via Diels-Alder cycloaddition or aprotic double Michael addition (for related bicyclo[2.2.2]octane systems). Key steps include:
- Using Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity in cycloadditions .
- Temperature control (e.g., −78°C for kinetic control of stereochemistry) to minimize side reactions .
- Purification via column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product .
Data Table :
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Diels-Alder Cycloaddition | 65–75 | ≥95 | BF₃·Et₂O, 0°C, 12 h |
| Michael Addition | 55–60 | ≥90 | NaH, THF, −78°C → RT, 24 h |
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the bicyclo[2.2.2]octane scaffold and substituent positions. For stereochemical analysis:
- NOESY/ROESY to distinguish exo vs. endo configurations (e.g., 2-exo-hydroxy-1,8-cineole analogs ).
- X-ray crystallography for absolute configuration determination, as demonstrated for 2-oxabicyclo[2.2.2]oct-5-en-3-one derivatives .
- GC-MS with electron ionization to confirm molecular weight and fragmentation patterns (e.g., m/z 152 base peak for related bicyclic alcohols ).
Advanced Research Questions
Q. What strategies address stereochemical challenges in functionalizing the 2-oxabicyclo[2.2.2]octane core?
- Methodological Answer : The rigid bicyclic structure imposes steric hindrance, requiring:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to control asymmetric induction during piperidinyl group installation .
- Dynamic kinetic resolution using palladium catalysts for racemization-prone intermediates .
Data Contradiction Analysis :
Computational models (DFT) may predict preferential exo attack, but experimental results (e.g., X-ray data) often show endo dominance due to transition-state stabilization . Validate with kinetic isotope effect (KIE) studies.
Q. How can researchers resolve contradictions between computational predictions and experimental data for substituent effects on biological activity?
- Methodological Answer : Conduct QSAR modeling using descriptors like logP , topological polar surface area (TPSA) , and H-bond donor/acceptor counts (e.g., TPSA = 29.46 Ų for analogs ). Compare with in vitro assays (e.g., enzyme inhibition). Case Study : If a piperidinyl-substituted analog shows lower activity than predicted, assess solvation effects via molecular dynamics simulations or revise descriptors to include conformational strain energy .
Q. What methods enable regioselective functionalization of the bicyclo[2.2.2]octane system for derivative synthesis?
- Methodological Answer : Leverage transition-metal catalysis (e.g., Pd-catalyzed C–H activation) at the bridgehead position. For example:
- Buchwald-Hartwig amination to install aryl/heteroaryl groups .
- Photoredox catalysis for radical-mediated C–O bond formation .
Data Table :
| Reaction Type | Regioselectivity | Yield (%) | Catalyst |
|---|---|---|---|
| C–H Arylation | C6 > C5 | 40–50 | Pd(OAc)₂, SPhos ligand |
| Radical Hydroxylation | C5 > C6 | 30–35 | Ru(bpy)₃Cl₂, blue LED |
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS data for bicyclo[2.2.2]octane derivatives:
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact (LD₅₀ >2000 mg/kg in rats for analogs ).
- Neutralize waste with 1M HCl before disposal due to potential aquatic toxicity (EC₅₀ = 1.2 mg/L for similar alcohols ).
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
